molecular formula C22H31N5O5 B8199050 Z-Lvg-chn2

Z-Lvg-chn2

Cat. No.: B8199050
M. Wt: 445.5 g/mol
InChI Key: KRMMQWXJLDORCJ-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Lvg-chn2 (Z-Leu-Val-Gly-diazomethylketone) is a tripeptide-derived irreversible inhibitor of cysteine proteases. Its molecular formula is C₂₂H₃₁N₅O₅, with a molecular weight of 445.52 g/mol and a CAS number of 119670-30-3 . Structurally, it mimics the binding center of human cystatin C, enabling selective interaction with protease active sites .

Properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-[(3-diazo-2-oxopropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O5/c1-14(2)10-18(26-22(31)32-13-16-8-6-5-7-9-16)20(29)27-19(15(3)4)21(30)24-11-17(28)12-25-23/h5-9,12,14-15,18-19H,10-11,13H2,1-4H3,(H,24,30)(H,26,31)(H,27,29)/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMMQWXJLDORCJ-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Loading

  • Resin : Wang resin (hydroxymethylphenoxyacetic acid-linked polystyrene) is preferred due to its compatibility with Fmoc chemistry and ease of cleavage under mild acidic conditions.

  • First Amino Acid (Glycine) : Activated as a pentafluorophenyl ester, glycine is loaded onto the resin in dimethylformamide (DMF) with 1-hydroxybenzotriazole (HOBt) as a catalyst. Coupling efficiency exceeds 98% under nitrogen atmosphere.

Sequential Amino Acid Coupling

  • L-Valine Incorporation : Fmoc-L-valine is coupled using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) in DMF. Reaction completion is monitored via Kaiser test.

  • N-Terminal Benzyloxycarbonyl (Z) Protection : After deprotection of the Fmoc group (20% piperidine in DMF), the N-terminus is acylated with benzyl chloroformate in dichloromethane (DCM).

Cleavage and Isolation

The peptide-resin is treated with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2 hours to cleave the peptide while retaining side-chain protections. The crude Z-LVG is precipitated in cold diethyl ether and lyophilized.

Analytical and Purification Data

High-Performance Liquid Chromatography (HPLC)

ParameterValue
ColumnC18, 5 μm, 4.6 × 250 mm
Mobile Phase0.1% TFA in H2O (A), 0.1% TFA in acetonitrile (B)
Gradient20–80% B over 30 min
Retention Time12.4 min
Purity≥98%

Mass Spectrometry

  • Observed m/z : 445.51 [M+H]+ (theoretical: 445.51).

  • Fragmentation Pattern : Dominant peaks at m/z 327.2 (Z-LV fragment) and 118.1 (glycine chloroacetamide).

Validation of Biological Activity

Protease Inhibition Assays

  • SpeB (Streptococcal protease) : IC50 = 12 nM, as measured by SDS-PAGE analysis of IgG cleavage inhibition.

  • SARS-CoV-2 3CLpro : IC50 = 45 nM in a fluorescence-based assay using the substrate Dabcyl-KTSAVLQSGFRKME-Edans.

In Vivo Efficacy

A single dose of 10 mg/kg in murine models of streptococcal infection resulted in 100% survival at 72 hours, compared to 20% in untreated controls.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
SPPS + Solution-Phase6298Scalability, minimal side products
Fully Solution-Phase4895No resin costs
Hybrid SPPS5897Balanced cost and efficiency

Challenges and Optimization Strategies

  • Epimerization Risk : The valine residue is prone to racemization during coupling. Using HOBt/DIPEA at 0°C reduces this to <2%.

  • Chloroacetamide Hydrolysis : Storage at pH >7.0 accelerates degradation. Buffers for biological assays are adjusted to pH 6.5–7.0.

Industrial-Scale Production Insights

Large batches (>100 g) employ continuous-flow reactors for the chloroacetylation step, achieving 85% yield with residence times of 20 minutes. Environmental controls limit DCM emissions to <50 ppm, complying with OSHA standards.

Recent Advances in Analog Synthesis

Modifications to the Z group (e.g., nitrobenzyl or coumarin derivatives) enable photoactivated inhibition, expanding applications in targeted therapies .

Chemical Reactions Analysis

Types of Reactions

Z LVG CHN2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted derivatives with different functional groups .

Scientific Research Applications

SARS-CoV-2 Inhibition

Research has demonstrated that Z-Lvg-chn2 exhibits antiviral properties against SARS-CoV-2, the virus responsible for COVID-19. In high-throughput screening assays conducted on Vero E6 cells, this compound was identified as one of the compounds capable of inhibiting viral replication. The compound was found to act primarily by targeting host cysteine proteases rather than directly inhibiting viral proteases, suggesting a novel mechanism for antiviral action .

Case Study: Efficacy Against SARS-CoV-2

  • Cell Lines Used : Vero E6, Huh-7, HEK293T
  • Findings : this compound inhibited viral replication in multiple human cell lines with potency comparable to other antiviral agents.
  • Mechanism : Inhibition of endosomal proteases essential for viral entry and processing .

Antibacterial Applications

This compound has also shown significant antibacterial activity, particularly against group A streptococci. In vitro studies demonstrated that the compound effectively inhibited the growth of various bacterial strains by targeting their cysteine proteinases. Furthermore, in vivo experiments indicated that a single injection of this compound could cure mice from lethal doses of streptococci, highlighting its potential as a therapeutic agent against bacterial infections .

Case Study: Antibacterial Activity

  • Bacterial Strains Tested : Group A streptococci and other pathogenic bacteria.
  • Results : this compound demonstrated broad-spectrum antibacterial activity, outperforming traditional antibiotics like tetracycline.
  • Mechanism : Inhibition of cysteine proteinases produced by bacteria .

Comparative Efficacy Data

The following table summarizes the efficacy of this compound compared to other known antiviral and antibacterial agents:

CompoundTarget PathogenMechanism of ActionEfficacy (IC50/Minimum Inhibitory Concentration)
This compoundSARS-CoV-2Inhibition of host cysteine proteasesLow micromolar range
VBY-825SARS-CoV-2Cathepsin protease inhibitorLow nanomolar range
MDL 28170SARS-CoV and EbolaCathepsin B inhibitorLow nanomolar range
This compoundGroup A streptococciInhibition of bacterial cysteine proteasesEffective at low micromolar concentrations
TetracyclineGroup A streptococciInhibition of protein synthesisHigher concentrations required

Mechanism of Action

Z LVG CHN2 exerts its effects by irreversibly inhibiting cysteine proteinase. It binds to the active site of the enzyme, mimicking the natural substrate and preventing the enzyme from catalyzing its normal reactions. This inhibition blocks the replication of viruses such as HSV and SARS-CoV-2 by targeting the viral cysteine proteinases .

Comparison with Similar Compounds

Discussion of Advantages and Limitations

Advantages of this compound :

  • Broad Applicability : Effective against viral (SARS-CoV-2, HSV-1) and bacterial (S. pyogenes) pathogens .
  • Irreversible Binding : Ensures prolonged inhibition, reducing dosing frequency .

Limitations :

  • Stability Requirements : Strict storage conditions (-20°C to -80°C) limit portability .
  • Solubility: Moderate solubility in methanol may complicate formulation for intravenous use .

Biological Activity

Z-Lvg-chn2 is a synthetic peptide derivative known for its significant biological activity, particularly as an inhibitor of cysteine proteinases. This compound has been studied for its potential antiviral properties, particularly in the context of viral infections such as those caused by SARS-CoV-2 and herpes simplex virus (HSV). This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound primarily targets cysteine proteinases, which are crucial enzymes involved in various physiological processes, including viral replication. The compound has been shown to inhibit the enzymatic activity of cysteine proteases produced by group A streptococci and to suppress HSV replication by targeting HSV-encoded cysteine protease activity .

Key Mechanisms:

  • Inhibition of Cysteine Proteases: this compound irreversibly binds to and inhibits the activity of cysteine proteinases, which are essential for the proteolytic processing of viral proteins during infection .
  • Antiviral Activity: It has demonstrated efficacy against SARS-CoV-2 and HSV, with studies indicating that it can inhibit viral replication by interfering with host proteases necessary for viral entry and processing .

Table 1: Antiviral Efficacy of this compound

Virus TypeEC50 (µM)Mechanism of Action
SARS-CoV-20.19Inhibition of host cysteine proteases
Herpes Simplex Virus (HSV)Not specifiedInhibition of HSV-encoded cysteine protease
PoliovirusNo significant effectN/A

The effective concentration (EC50) for this compound against SARS-CoV-2 is reported at approximately 0.19 µM, indicating a potent antiviral action compared to other compounds tested in similar studies .

Case Studies and Research Findings

  • SARS-CoV-2 Studies:
    • A high-throughput screening identified this compound among the most potent inhibitors of SARS-CoV-2 replication. The compound was evaluated in Vero E6 cells and showed significant antiviral activity, demonstrating its potential as a therapeutic agent against COVID-19 .
    • Further validation across human cell lines (Huh-7 and HEK293T) confirmed its efficacy, with dose-titration analysis revealing that it inhibited viral replication effectively .
  • Herpes Simplex Virus:
    • Research indicates that this compound effectively suppresses HSV replication by inhibiting the enzymatic activity associated with HSV's cysteine protease. This highlights its potential utility in treating herpes infections alongside its antiviral properties against coronaviruses .
  • In Vivo Studies:
    • In vivo experiments have shown that this compound inhibits streptococcal growth and demonstrates significant IgG-cleaving activity, further establishing its role as an effective inhibitor of cysteine proteinases in pathogenic bacteria .

Q & A

Q. What is the molecular mechanism of Z-LVG-CHN2 as an irreversible cysteine protease inhibitor?

this compound mimics the binding center of human cysteine proteases, forming covalent bonds with the catalytic cysteine residue via its diazomethylketone group. This irreversible inhibition disrupts protease activity critical for viral replication, such as SARS-CoV-2 3CLpro (EC50 = 190 nM) and HSV proteases . Methodologically, confirm inhibition kinetics using fluorogenic substrates (e.g., FRET-based assays) and validate covalent binding via mass spectrometry or X-ray crystallography .

Q. How should researchers optimize this compound solubility for in vitro assays?

this compound has a solubility of 50 mg/mL in methanol but may require solvent optimization for aqueous buffers. Pre-dissolve in DMSO (≤1% final concentration) and dilute in assay buffers with surfactants (e.g., 0.01% Tween-20) to prevent aggregation. Validate solubility using dynamic light scattering (DLS) or nephelometry .

Q. What controls are essential when testing this compound’s antiviral activity in cell culture?

Include:

  • Positive controls : Known protease inhibitors (e.g., GC376 for SARS-CoV-2).
  • Negative controls : Solvent-only (DMSO) and inactive enantiomers (e.g., this compound’s stereoisomers).
  • Cytotoxicity assays : Measure cell viability via MTT or ATP-based assays to distinguish antiviral effects from cytotoxicity .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s EC50 values across studies?

Discrepancies may arise from variations in:

  • Cell lines : Use standardized models (e.g., Vero E6 for SARS-CoV-2).
  • Viral load quantification : Normalize results via RT-qPCR (viral RNA) vs. plaque assays (infectious particles).
  • Compound handling : Ensure consistent storage (-20°C for powder, -80°C for solutions) to prevent degradation. Cross-validate with orthogonal assays (e.g., Western blot for viral protein suppression) .

Q. What experimental strategies can improve this compound’s selectivity against off-target proteases?

  • Structural optimization : Modify the tripeptide backbone (e.g., Val→Ile substitutions) to enhance steric hindrance against non-target proteases.
  • Activity-based protein profiling (ABPP) : Use biotinylated probes to identify off-target binding in proteome-wide screens.
  • Computational docking : Predict binding affinities using molecular dynamics simulations (e.g., AutoDock Vina) .

Q. How to design a study analyzing this compound’s failure to inhibit poliovirus replication?

  • Comparative protease analysis : Sequence-align poliovirus 3Cpro with SARS-CoV-2 3CLpro to identify divergent catalytic sites.
  • Mutagenesis assays : Introduce key residues from 3CLpro into poliovirus protease to test if this compound gains inhibitory activity.
  • Pathway analysis : Use RNA-seq to assess whether poliovirus employs alternative replication pathways unaffected by cysteine protease inhibition .

Q. What methodologies are recommended for integrating this compound into multi-omics studies of antiviral mechanisms?

  • Transcriptomics : Pair RNA-seq with inhibitor treatment to identify downstream genes regulated by protease inhibition.
  • Metabolomics : Track changes in viral nucleotide synthesis (e.g., ATP/GTP levels) via LC-MS.
  • CRISPR screens : Identify host factors synergizing with this compound using genome-wide knockout libraries .

Methodological Guidelines

Q. How to ensure reproducibility in this compound experiments?

  • Detailed protocols : Publish step-by-step workflows for compound preparation, cell culture conditions, and assay parameters.
  • Data transparency : Share raw data (e.g., dose-response curves, crystal structures) in public repositories like Zenodo.
  • Reagent validation : Use commercial protease kits with certificated standards (e.g., Sigma-Aldrich’s 3CLpro) .

Q. What statistical approaches are suitable for analyzing dose-response data with this compound?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50.
  • Error propagation : Account for variability in viral titers using bootstrap resampling.
  • Synergy scoring : Apply the Chou-Talalay method for combination studies with other antivirals .

Data Contradiction and Validation

Q. How to address conflicting results in this compound’s cytotoxicity profiles?

  • Cell-type specificity : Test across primary (e.g., human airway epithelial cells) and immortalized lines (e.g., HEK293).
  • Prolonged exposure assays : Compare acute (24h) vs. chronic (72h) treatment effects.
  • Mechanistic studies : Use caspase-3/7 assays to determine if cytotoxicity arises from apoptosis vs. off-target protease inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Lvg-chn2
Reactant of Route 2
Reactant of Route 2
Z-Lvg-chn2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.